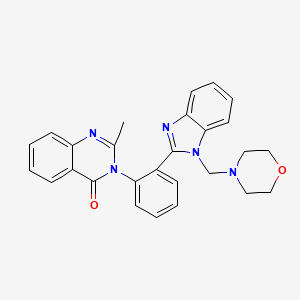
5-(3,5-Dibromoanilino)-3-oxo-1,2-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-Dibromoanilino)-3-oxo-1,2-oxazole-4-carbonitrile is a chemical compound characterized by its bromine and cyano functional groups It is a derivative of oxazole, a five-membered heterocyclic aromatic organic compound containing both oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dibromoanilino)-3-oxo-1,2-oxazole-4-carbonitrile typically involves the reaction of 3,5-dibromoaniline with suitable reagents under controlled conditions. One common method is the cyclization of 3,5-dibromoaniline with cyanohydrin and subsequent oxidation.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves the use of catalysts to facilitate the reaction and purification steps to remove any impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Amines derived from the cyano group.
Substitution: Compounds with different substituents replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 5-(3,5-Dibromoanilino)-3-oxo-1,2-oxazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to bind to enzymes or receptors, leading to biological effects. The cyano group plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
3,5-Dibromoaniline
1,2-Oxazole derivatives
Cyano-containing heterocycles
Uniqueness: 5-(3,5-Dibromoanilino)-3-oxo-1,2-oxazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C10H5Br2N3O2 |
|---|---|
Molekulargewicht |
358.97 g/mol |
IUPAC-Name |
5-(3,5-dibromoanilino)-3-oxo-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C10H5Br2N3O2/c11-5-1-6(12)3-7(2-5)14-10-8(4-13)9(16)15-17-10/h1-3,14H,(H,15,16) |
InChI-Schlüssel |
JTQXYXHRSXAIRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Br)Br)NC2=C(C(=O)NO2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


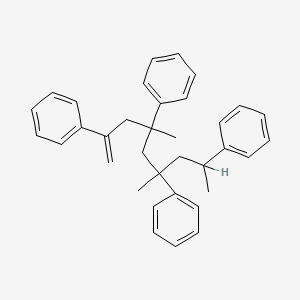
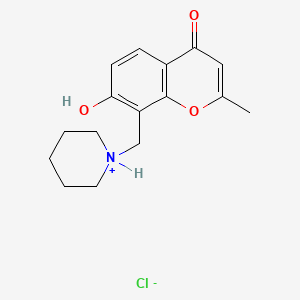
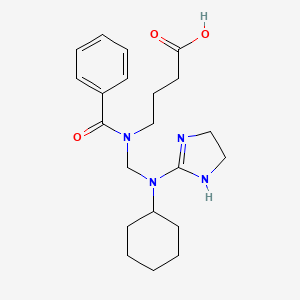
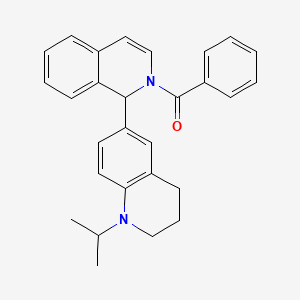
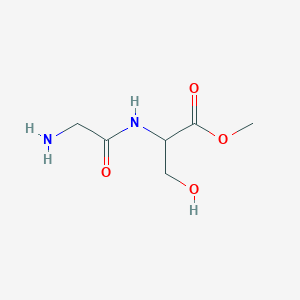
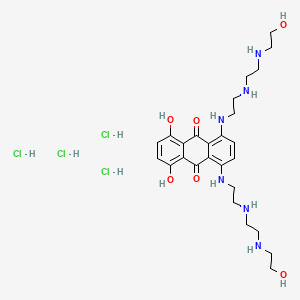
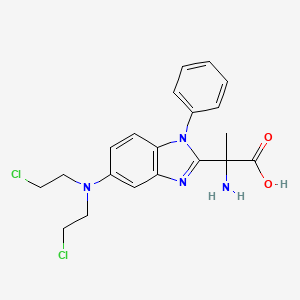
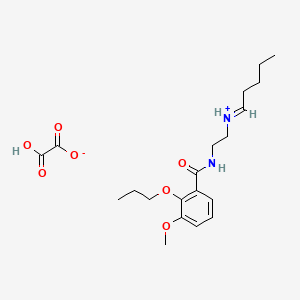
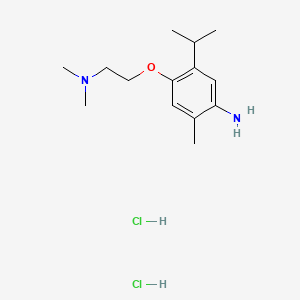
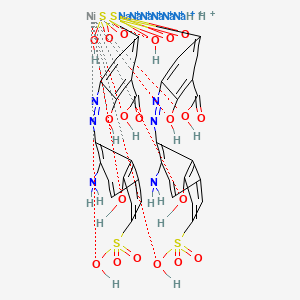
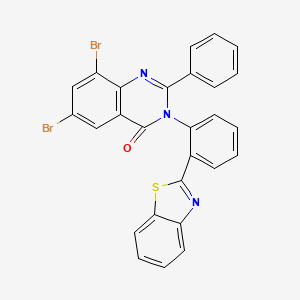
![2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B15347527.png)
